4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group, a fluorophenoxy group, and an acetic acid moiety. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and targeted protein degradation technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate under basic conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through a nucleophilic substitution reaction.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced via a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is utilized in the study of protein-ligand interactions and enzyme inhibition.
Medicine: It plays a role in the development of targeted therapies, including PROTACs (proteolysis-targeting chimeras) for protein degradation.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a linker that brings the target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, which is crucial for the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
What sets 4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester apart from similar compounds is the presence of the fluorophenoxy group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to target proteins. Additionally, the specific positioning of the fluorophenoxy group can impact the overall three-dimensional structure and functionality of the compound, making it a unique and valuable entity in scientific research.
Properties
IUPAC Name |
2-[3-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-8-6-12(7-9-20)14-5-4-13(10-15(14)19)24-11-16(21)22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUGYWGRUZAHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)OCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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